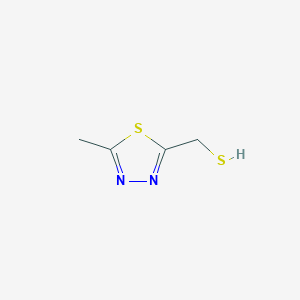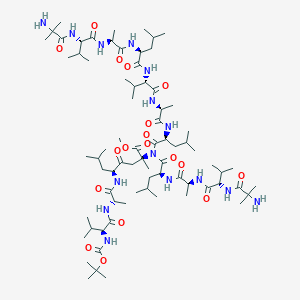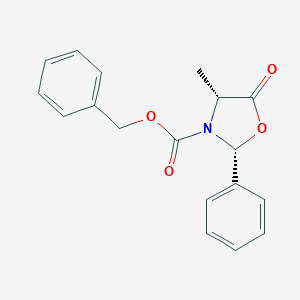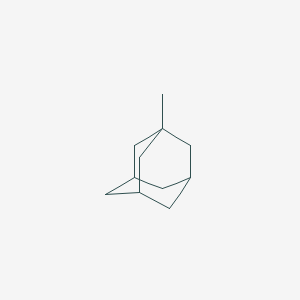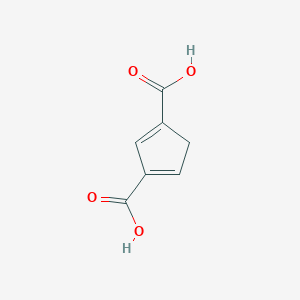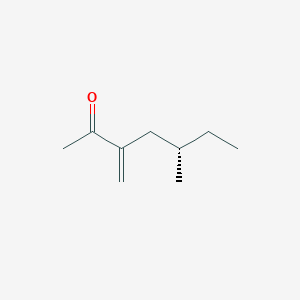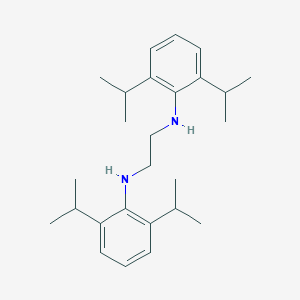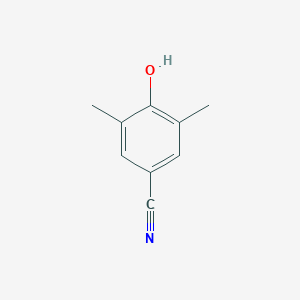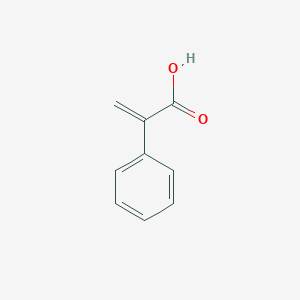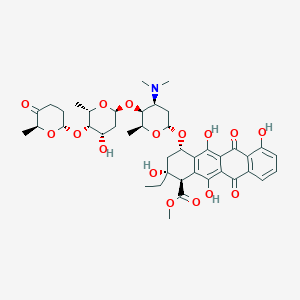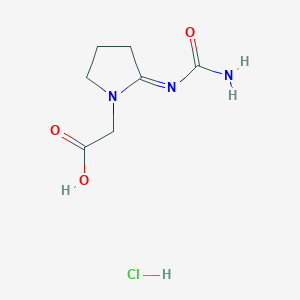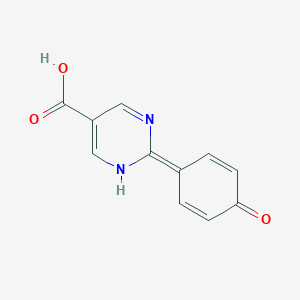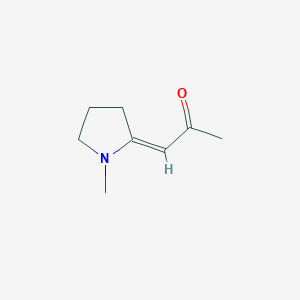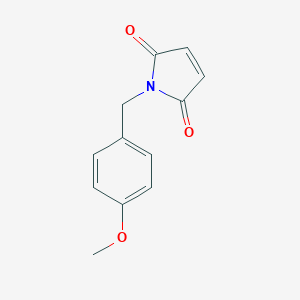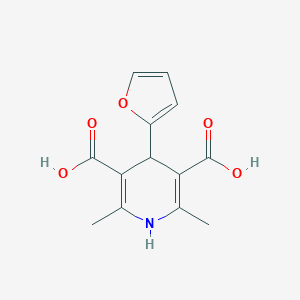
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate (DMFDC) is a chemical compound that has gained significant attention in scientific research. It is a dihydropyridine derivative that has been synthesized using various methods. The compound exhibits unique properties that make it a promising candidate for various applications in the field of science. The purpose of
作用機序
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate exerts its effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the inflammatory response.
生化学的および生理学的効果
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. One area of research is the development of novel synthesis methods that can improve the yield and purity of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. Another area of research is the investigation of the pharmacokinetic properties of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and the development of novel drug delivery systems that can improve its bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and its potential use in the treatment of various diseases.
合成法
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a β-ketoester, and a phosphonate in the presence of a catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the desired outcome.
科学的研究の応用
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been extensively studied for its various scientific research applications. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
特性
CAS番号 |
133883-03-1 |
|---|---|
製品名 |
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate |
分子式 |
C13H13NO5 |
分子量 |
263.25 g/mol |
IUPAC名 |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5,11,14H,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
OIYUDOWBKIJGKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
その他のCAS番号 |
133883-03-1 |
同義語 |
2,6-dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate furyl-dihydropyridine I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



